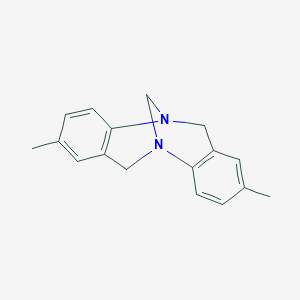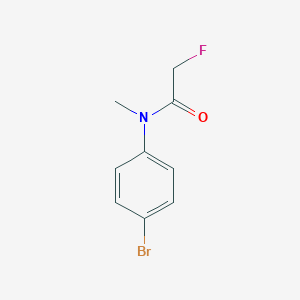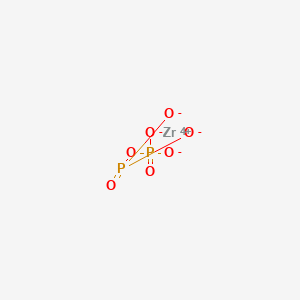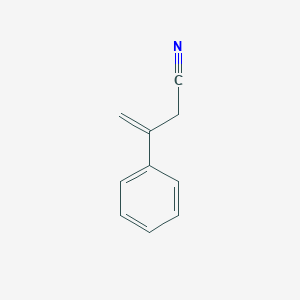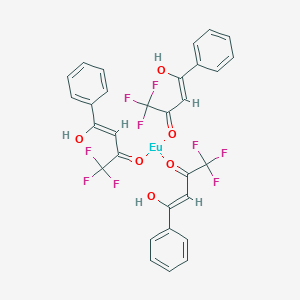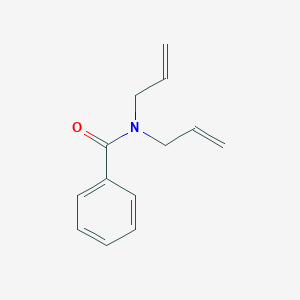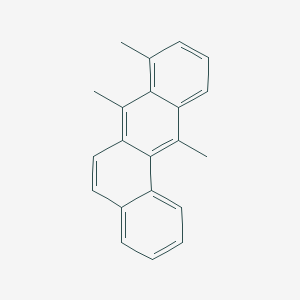
7,8,12-Trimethylbenz(a)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8,12-Trimethylbenz(a)anthracene (TMB) is a polycyclic aromatic hydrocarbon (PAH) that is commonly used as a carcinogen to induce tumors in animal models. TMB is a potent carcinogen that has been widely used in scientific research to study the mechanisms of cancer development.
Mécanisme D'action
7,8,12-Trimethylbenz(a)anthracene acts as a potent carcinogen by inducing DNA damage and mutations. It is metabolized by cytochrome P450 enzymes in the liver to form reactive intermediates that can bind covalently to DNA, leading to mutations and chromosomal abnormalities. 7,8,12-Trimethylbenz(a)anthracene has been shown to induce tumors in a variety of tissues, including the liver, lung, and mammary gland.
Effets Biochimiques Et Physiologiques
7,8,12-Trimethylbenz(a)anthracene has been shown to induce a variety of biochemical and physiological effects in animal models. It can cause oxidative stress, inflammation, and alterations in cellular signaling pathways. 7,8,12-Trimethylbenz(a)anthracene has also been shown to alter the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
7,8,12-Trimethylbenz(a)anthracene is a widely used model carcinogen that has many advantages for laboratory experiments. It is a potent carcinogen that can induce tumors in a variety of tissues, making it useful for studying the mechanisms of cancer development. However, 7,8,12-Trimethylbenz(a)anthracene has limitations as a model carcinogen, as it does not accurately reflect the complexity of human cancer development. 7,8,12-Trimethylbenz(a)anthracene-induced tumors often have different genetic and molecular characteristics than human tumors, and the doses used to induce tumors in animal models may not be relevant to human exposure levels.
Orientations Futures
There are many future directions for research on 7,8,12-Trimethylbenz(a)anthracene and its role in cancer development. One area of research is the development of new animal models that more accurately reflect human cancer development. Another area of research is the identification of biomarkers that can be used to predict cancer risk in individuals exposed to environmental toxins. Additionally, there is a need for research on the effects of 7,8,12-Trimethylbenz(a)anthracene on non-cancerous tissues and organs, as well as the long-term effects of 7,8,12-Trimethylbenz(a)anthracene exposure on human health. Overall, 7,8,12-Trimethylbenz(a)anthracene is a valuable tool for studying the mechanisms of cancer development, but further research is needed to fully understand its role in human health.
Méthodes De Synthèse
7,8,12-Trimethylbenz(a)anthracene can be synthesized through the Friedel-Crafts reaction of benzene and anthracene using aluminum chloride as a catalyst. The reaction yields a mixture of isomers, with the 7,8,12-isomer being the most potent carcinogen.
Applications De Recherche Scientifique
7,8,12-Trimethylbenz(a)anthracene is commonly used in scientific research to study the mechanisms of cancer development. It is used to induce tumors in animal models and to study the effects of carcinogens on cellular processes. 7,8,12-Trimethylbenz(a)anthracene has been used to study the role of DNA damage and repair mechanisms in cancer development, as well as the effects of environmental toxins on cancer risk.
Propriétés
Numéro CAS |
13345-64-7 |
|---|---|
Nom du produit |
7,8,12-Trimethylbenz(a)anthracene |
Formule moléculaire |
C21H18 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
7,8,12-trimethylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18/c1-13-7-6-10-17-15(3)21-18(14(2)20(13)17)12-11-16-8-4-5-9-19(16)21/h4-12H,1-3H3 |
Clé InChI |
NQIIOABBGPROQW-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C3C=CC4=CC=CC=C4C3=C(C2=CC=C1)C)C |
SMILES canonique |
CC1=C2C(=C3C=CC4=CC=CC=C4C3=C(C2=CC=C1)C)C |
Autres numéros CAS |
13345-64-7 |
Synonymes |
7,8,12-trimethylbenz(a)anthracene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



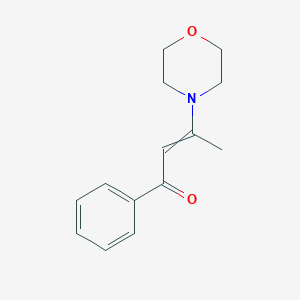
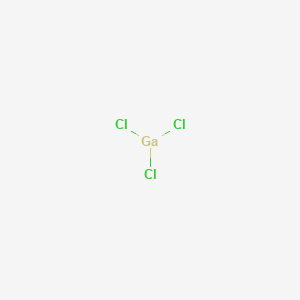
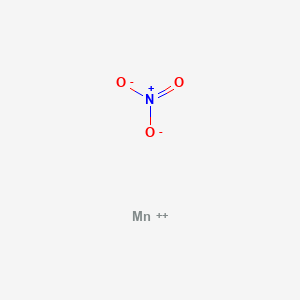
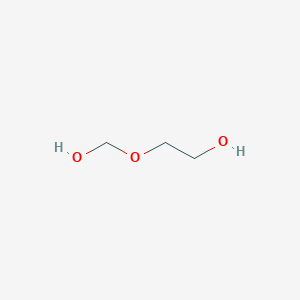
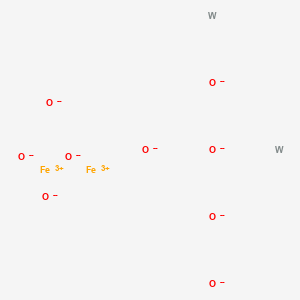
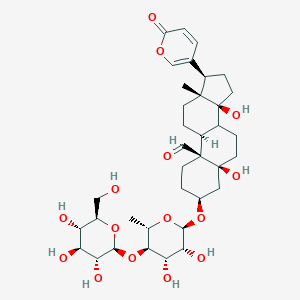
![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)
